2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide
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Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide, also known as PTX008, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a highly specific inhibitor of the protein kinase PIM1, which has been shown to play a critical role in the development and progression of certain types of cancer.
Scientific Research Applications
Insecticidal Properties
Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole derivatives, starting with a precursor similar to the specified compound. These synthesized compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating potential agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Corrosion Inhibition
Yıldırım and Çetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their efficacy as corrosion inhibitors. These compounds showed promising results in protecting steel against corrosion in acidic and oil medium environments, suggesting applications in materials science and engineering (Yıldırım & Çetin, 2008).
Ligand-Protein Interactions
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including ligand-protein interactions with Cyclooxygenase 1 (COX1). These studies offer insights into the pharmaceutical and medicinal chemistry applications of acetamide derivatives (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Antimicrobial Activity
Bondock et al. (2008) investigated the synthesis of new heterocycles incorporating an antipyrine moiety and evaluated their antimicrobial activity. This research highlights the potential of acetamide derivatives in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c16-12-4-3-10(7-13(12)17)18-14(21)8-11-9-22-15(19-11)20-5-1-2-6-20/h1-7,9H,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYFQQDJGQWMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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